(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 32729-74-1
VCID: VC4188415
InChI: InChI=1S/C11H10N2O4S2/c1-6(2)12-10(14)8(19-11(12)18)5-7-3-4-9(17-7)13(15)16/h3-6H,1-2H3/b8-5-
SMILES: CC(C)N1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=S
Molecular Formula: C11H10N2O4S2
Molecular Weight: 298.33

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

CAS No.: 32729-74-1

Cat. No.: VC4188415

Molecular Formula: C11H10N2O4S2

Molecular Weight: 298.33

* For research use only. Not for human or veterinary use.

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one - 32729-74-1

Specification

CAS No. 32729-74-1
Molecular Formula C11H10N2O4S2
Molecular Weight 298.33
IUPAC Name (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H10N2O4S2/c1-6(2)12-10(14)8(19-11(12)18)5-7-3-4-9(17-7)13(15)16/h3-6H,1-2H3/b8-5-
Standard InChI Key OVLKACDWJNGFOC-YVMONPNESA-N
SMILES CC(C)N1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=S

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure features a thiazolidin-4-one ring system substituted at position 3 with a propan-2-yl group and at position 5 with a (5-nitrofuran-2-yl)methylidene moiety. The sulfanylidene group at position 2 contributes to its reactivity and biological interactions . The Z-configuration of the exocyclic double bond at position 5 is critical for its activity, as confirmed by NMR spectroscopy .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₄S₂
Molecular Weight298.33 g/mol
IUPAC Name5-[(5-Nitrofuran-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
CAS Registry Number32729-74-1
Spectral Data (IR)1694–1743 cm⁻¹ (C=O), 1518–1581 cm⁻¹ (NO₂ asymmetric stretch)

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Condensation: 5-Nitrofuran-2-carbaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate .

  • Cyclization: Oxidative cyclization using ferric ammonium sulfate yields a 1,3,4-thiadiazole intermediate, which is subsequently treated with chloroacetyl chloride to form the thiazolidinone ring .

  • Functionalization: Reaction with aromatic aldehydes introduces substituents at position 5, enhancing biological activity .

Table 2: Representative Synthesis Yields

StepReagentsYield (%)
Thiosemicarbazone formationEthanol, HCl85–90
Thiadiazole cyclizationFerric ammonium sulfate75–80
Thiazolidinone formationChloroacetyl chloride70–75

Biological Activities

Antibacterial Efficacy

The compound exhibits notable activity against Gram-positive pathogens (Staphylococcus aureus, Bacillus subtilis) with minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL, surpassing ampicillin (MIC = 16 µg/mL) . Against metronidazole-resistant H. pylori, derivatives such as compounds 9, 20, and 29 show inhibition zones >30 mm at 100 µg/disc, suggesting potential for treating gastrointestinal infections .

Table 3: Antimicrobial Activity Profile

OrganismInhibition Zone (mm) at 100 µg/discMIC (µg/mL)
Staphylococcus aureus28–322–4
Helicobacter pylori30–354–8
Escherichia coli<10>64

Antioxidant Mechanisms

The sulfanylidene group scavenges free radicals, as demonstrated in DPPH assays (IC₅₀ = 18 µM) . Nitrofuran-derived compounds also upregulate glutathione peroxidase, reducing oxidative stress in murine models .

Mechanistic Insights

MurB Enzyme Inhibition

The thiazolidin-4-one scaffold mimics the diphosphate moiety of UDP-N-acetylglucosamine enolpyruvate, competitively inhibiting MurB—a key enzyme in bacterial peptidoglycan synthesis . This mechanism explains its selectivity for Gram-positive bacteria, which rely heavily on MurB for cell wall integrity .

Nitrofuran Redox Cycling

The nitro group undergoes enzymatic reduction to reactive intermediates that generate superoxide radicals, damaging microbial DNA and proteins . This redox activity is less effective in Gram-negative bacteria due to their impermeable outer membranes .

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

DerivativeR GroupActivity Against S. aureus (MIC, µg/mL)
Parent compound-2–4
3-(2-Fluorophenyl) analogue2-Fluorophenyl1–2
Benzothiazol-2-yl analogueBenzothiazol-2-yl8–16

Fluorinated derivatives exhibit enhanced lipophilicity, improving membrane permeability and potency . Conversely, bulkier substituents like benzothiazole reduce activity, likely due to steric hindrance .

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